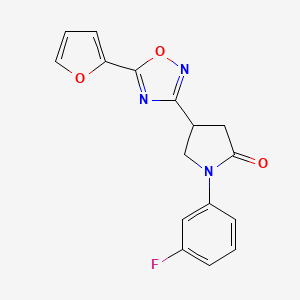
1-(3-Fluorophenyl)-4-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)-4-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H12FN3O3 and its molecular weight is 313.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Compounds related to 1-(3-Fluorophenyl)-4-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one have demonstrated potent antimicrobial and antifungal activities. For instance, certain fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs exhibited significant antibacterial and antifungal properties, with specific compounds showing high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
Apoptosis Induction and Potential Anticancer Agents
- Some 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers. These compounds displayed activity against various cancer cell lines, with certain derivatives effective in vivo in a MX-1 tumor model. The molecular target was identified as TIP47, an IGF II receptor binding protein, indicating their potential as anticancer agents (Zhang et al., 2005).
Synthetic Methodologies and Prediction of Biological Activity
- Research on synthetic methodologies of compounds containing the 1,2,4-oxadiazole ring, similar to the compound , has been conducted. This includes studies on one-pot condensation methods leading to novel bicyclic systems and the prediction of biological activity of these synthesized compounds (Kharchenko et al., 2008).
Antiinflammatory and Antibacterial Properties
- Research on pyrazoline and pyridyl methanone derivatives containing furan-2-yl groups has shown promising antiinflammatory and antibacterial properties. These studies involve both conventional and microwave irradiation methods of synthesis, highlighting the potential therapeutic applications of such compounds (Ravula et al., 2016).
Plant Growth Stimulation
- A study on derivatives containing a pyrimidine fragment, 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring revealed a pronounced effect in stimulating plant growth, indicating the utility of such compounds in agricultural applications (Pivazyan et al., 2019).
OLED Device Applications
- Certain 1,2,5-oxadiazolo[3,4-c]pyridines with furan rings have been developed for use in OLED (Organic Light-Emitting Diode) devices, demonstrating their potential in electronic and display technologies. These compounds emitted red fluorescence, suitable for OLED applications (Gorohmaru et al., 2002).
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-11-3-1-4-12(8-11)20-9-10(7-14(20)21)15-18-16(23-19-15)13-5-2-6-22-13/h1-6,8,10H,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXSABPNPEAOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
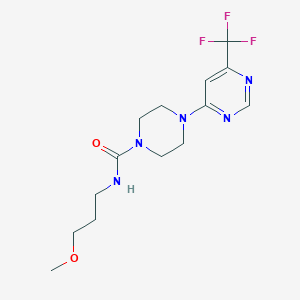
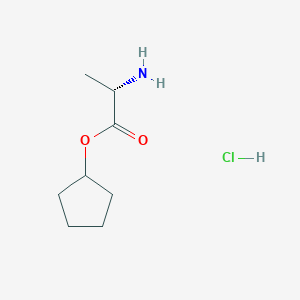
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)
![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)
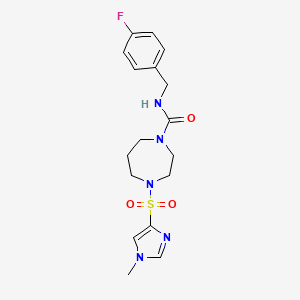


![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)
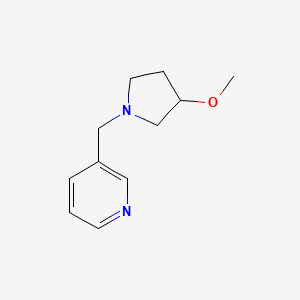
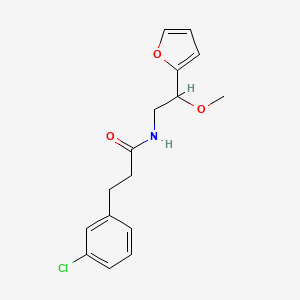
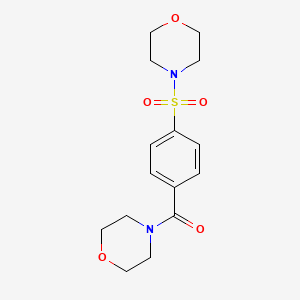
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)
